![molecular formula C20H20FNO2 B275786 2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol](/img/structure/B275786.png)

2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various medical fields. It was originally developed as an immunosuppressant drug but has since shown promising results in treating multiple sclerosis (MS), cancer, and other autoimmune diseases.

Aplicaciones Científicas De Investigación

2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol has been extensively studied for its potential therapeutic applications in various medical fields. In multiple sclerosis, 2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol has been shown to reduce the frequency and severity of relapses, delay the progression of disability, and improve quality of life. In cancer, 2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting angiogenesis. 2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol has also been studied for its potential use in treating other autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mecanismo De Acción

2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol works by binding to sphingosine-1-phosphate (S1P) receptors, which are involved in various cellular processes such as cell migration, proliferation, and survival. By binding to these receptors, 2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol prevents lymphocytes from leaving lymph nodes and entering the bloodstream, thereby reducing the number of immune cells that can attack the central nervous system in MS or the tumor cells in cancer.

Biochemical and Physiological Effects:

2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol has several biochemical and physiological effects, including reducing the number of circulating lymphocytes, increasing the number of regulatory T cells, and decreasing the production of pro-inflammatory cytokines. 2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol also has an effect on the blood-brain barrier, which helps to prevent immune cells from entering the central nervous system in MS.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol in lab experiments is its specificity for S1P receptors, which allows for precise targeting of immune cells. However, 2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol can also have off-target effects on other receptors, which can complicate data interpretation. Additionally, 2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol has a short half-life in vivo, which can limit its effectiveness in some experiments.

Direcciones Futuras

There are several future directions for research on 2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol, including exploring its potential use in combination with other drugs for the treatment of MS and other autoimmune diseases, investigating its mechanisms of action in cancer and other diseases, and developing new formulations and delivery methods to improve its efficacy and reduce side effects. Additionally, further studies are needed to fully understand the long-term effects of 2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol on the immune system and other organ systems.

Métodos De Síntesis

The synthesis of 2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol involves several steps, including the reaction of 2-amino-2-methyl-1-propanol with 5-(2-fluorophenyl)-2-furaldehyde to form the intermediate compound, which is then reacted with phenylmagnesium bromide to obtain the final product. The synthesis of 2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)-1-phenyl-1-propanol is a complex process that requires careful attention to detail and strict adherence to safety protocols.

Propiedades

Fórmula molecular |

C20H20FNO2 |

|---|---|

Peso molecular |

325.4 g/mol |

Nombre IUPAC |

2-[[5-(2-fluorophenyl)furan-2-yl]methylamino]-1-phenylpropan-1-ol |

InChI |

InChI=1S/C20H20FNO2/c1-14(20(23)15-7-3-2-4-8-15)22-13-16-11-12-19(24-16)17-9-5-6-10-18(17)21/h2-12,14,20,22-23H,13H2,1H3 |

Clave InChI |

LLHIIAUCPXOGKE-UHFFFAOYSA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)NCC2=CC=C(O2)C3=CC=CC=C3F |

SMILES canónico |

CC(C(C1=CC=CC=C1)O)NCC2=CC=C(O2)C3=CC=CC=C3F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275703.png)

![1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone](/img/structure/B275707.png)

![1-{4-[(3-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B275708.png)

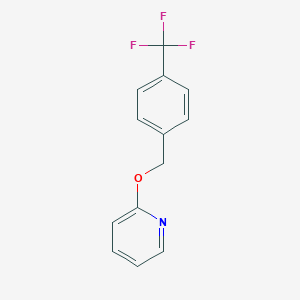

![2-[(4-Chlorophenyl)methoxy]pyridine](/img/structure/B275714.png)

![Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate](/img/structure/B275719.png)

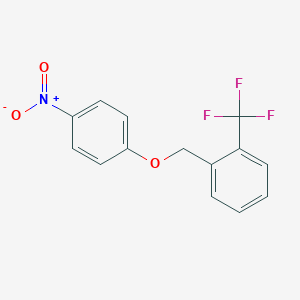

![1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275727.png)